N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a structurally complex molecule featuring:
- A 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group, contributing electron-deficient character and metabolic stability.
- A cyclohexenylethyl side chain attached via an acetamide linker, which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-18-8-6-7-11-21(18)26-31-28(36-32-26)23-16-33(27-22(25(23)35)13-12-19(2)30-27)17-24(34)29-15-14-20-9-4-3-5-10-20/h6-9,11-13,16H,3-5,10,14-15,17H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJQYNJQEMXKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC3=CCCCC3)C4=NC(=NO4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Synthesis of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Construction of the naphthyridine ring: This can be synthesized via a condensation reaction between a pyridine derivative and an appropriate aldehyde or ketone.
Final coupling: The final step involves coupling the synthesized intermediates through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Comparisons
Table 1: Structural Features of Comparable Acetamide Derivatives
Key Observations :
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound is electron-deficient compared to 1,2,3-triazole, which may alter binding affinities in biological targets .
- Substituent Effects : The 2-methylphenyl group on the oxadiazole (target) provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl () or nitro groups (6b) in other compounds .
Key Observations :
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- The acetamide C=O stretch (~1670–1682 cm⁻¹) is consistent across analogs .
- The cyclohexenylethyl group in the target compound would produce distinct ¹H NMR signals (e.g., allylic protons at ~5.5–6.0 ppm) compared to aromatic substituents in 6b or 6m .
Solubility and Polarity :
- The cyclohexenylethyl group in the target compound likely increases lipophilicity compared to phenyl or naphthalenyloxy derivatives (e.g., 6m) .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide (CAS: 1032002-37-1) is a complex organic compound with potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C28H29N5O3
- Molecular Weight : 483.6 g/mol
The structure features a cyclohexene moiety linked to a naphthyridine derivative, which is known for various biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- DNA Topoisomerase Inhibition : Compounds in this class have shown potential in inhibiting DNA topoisomerases, which are crucial for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Glutathione Binding : Some derivatives have demonstrated the ability to bind glutathione, affecting detoxification pathways in cancer cells.
Case Studies
Several studies have explored the efficacy of Mannich bases and related compounds in cancer therapy:
Study 1: Anticancer Activity
A study published in Pharmacological Reviews reported that Mannich bases exhibit cytotoxicity against multiple cancer types. The study highlighted that certain structural modifications enhance activity against breast cancer cells significantly more than standard chemotherapeutics like 5-fluorouracil .
Study 2: Structure–Activity Relationship
Another research article emphasized the relationship between structural features and biological activity in Mannich bases. It was found that substituents on the aromatic rings significantly influenced cytotoxic effects on human leukemia cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
